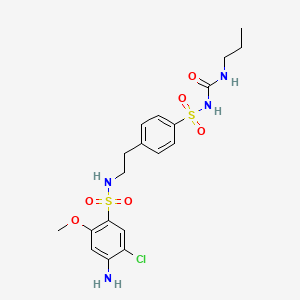
Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a urea moiety linked to a sulfonamide group, making it a valuable molecule in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- typically involves multiple steps. The process begins with the preparation of the intermediate compounds, such as 4-amino-5-chloro-2-methoxybenzenesulfonamide. This intermediate is then reacted with ethyl phenyl sulfone under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in material science and catalysis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. It can be used to study enzyme kinetics and develop new biochemical assays.
Medicine
Medically, this compound has potential applications as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and preventing bacterial growth.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic or industrial effect.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-chloro-2-methoxybenzoic acid: This compound shares a similar core structure but lacks the sulfonamide and urea groups.
4-amino-5-chloro-2-methoxy-3-nitrobenzoic acid: Another related compound with a nitro group instead of the sulfonamide group.
Uniqueness
What sets Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- apart is its combination of functional groups, which confer unique reactivity and biological activity. The presence of both urea and sulfonamide groups allows for versatile applications in various fields, making it a compound of significant interest.
Propiedades
Número CAS |
81514-37-6 |
|---|---|
Fórmula molecular |
C19H25ClN4O6S2 |
Peso molecular |
505.0 g/mol |
Nombre IUPAC |
1-[4-[2-[(4-amino-5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C19H25ClN4O6S2/c1-3-9-22-19(25)24-31(26,27)14-6-4-13(5-7-14)8-10-23-32(28,29)18-11-15(20)16(21)12-17(18)30-2/h4-7,11-12,23H,3,8-10,21H2,1-2H3,(H2,22,24,25) |
Clave InChI |
NDCREPVOUOYDRV-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


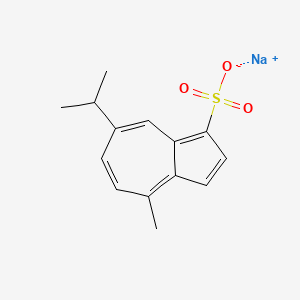





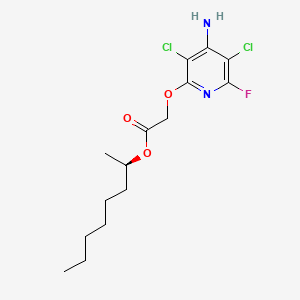
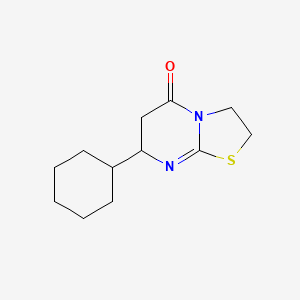
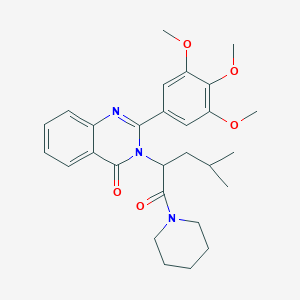
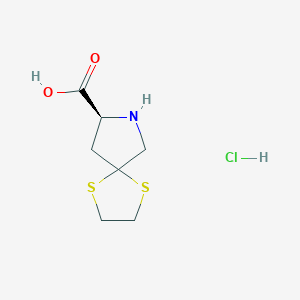
![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)


![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
